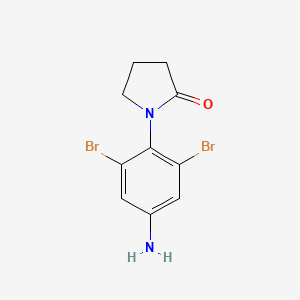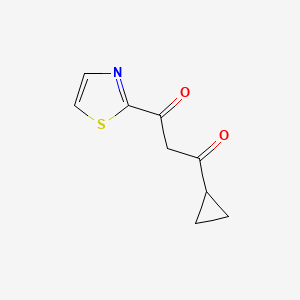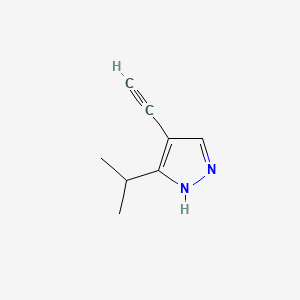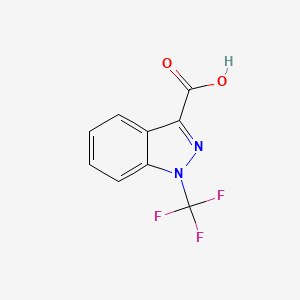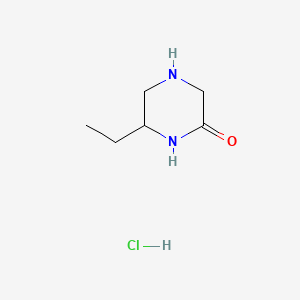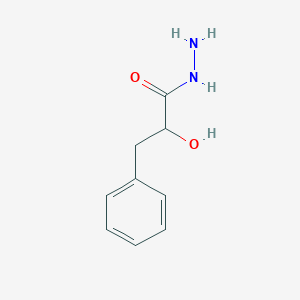![molecular formula C14H14O3S B13473092 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a carboxylic acid group and a 2-(propan-2-yloxy)phenyl group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using readily available starting materials. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . These methods are scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound can be explored for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the thiophene ring.
Thiophene-3-carboxylic acid: Another mono carboxylic acid of thiophene, differing in the position of the carboxylic acid group.
Uniqueness: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(propan-2-yloxy)phenyl group enhances its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C14H14O3S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-(2-propan-2-yloxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c1-9(2)17-12-6-4-3-5-11(12)10-7-13(14(15)16)18-8-10/h3-9H,1-2H3,(H,15,16) |
Clave InChI |
ZCRMQWNOSFBLMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1C2=CSC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
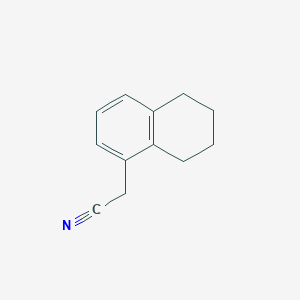
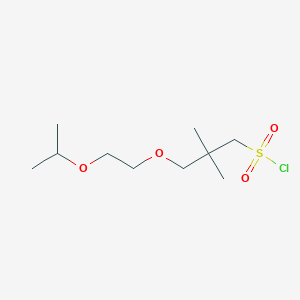
![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)
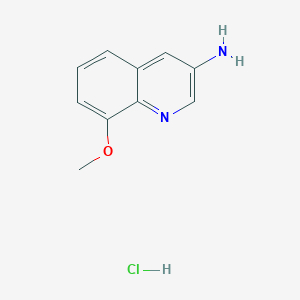
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)

